D-Homotestosterone propionate

Description

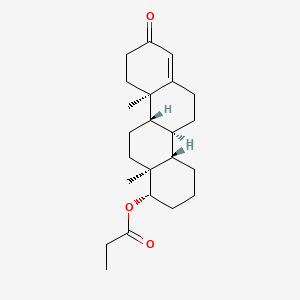

Structure

2D Structure

3D Structure

Properties

CAS No. |

14504-92-8 |

|---|---|

Molecular Formula |

C23H34O3 |

Molecular Weight |

358.5 g/mol |

IUPAC Name |

[(1S,4aS,4bR,10aR,10bS,12aS)-10a,12a-dimethyl-8-oxo-2,3,4,4a,4b,5,6,9,10,10b,11,12-dodecahydro-1H-chrysen-1-yl] propanoate |

InChI |

InChI=1S/C23H34O3/c1-4-21(25)26-20-7-5-6-18-17-9-8-15-14-16(24)10-12-22(15,2)19(17)11-13-23(18,20)3/h14,17-20H,4-13H2,1-3H3/t17-,18-,19-,20-,22-,23-/m0/s1 |

InChI Key |

VBXGBFDLNSIXQO-WAUHAFJUSA-N |

SMILES |

CCC(=O)OC1CCCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |

Isomeric SMILES |

CCC(=O)O[C@H]1CCC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C |

Canonical SMILES |

CCC(=O)OC1CCCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |

Other CAS No. |

14504-92-8 |

Origin of Product |

United States |

Synthetic Chemistry and Methodologies

Retrosynthetic Analysis and Precursor Chemistry

A retrosynthetic analysis of D-Homotestosterone propionate (B1217596) logically deconstructs the molecule into its fundamental precursors. The propionate ester is disconnected to reveal D-homotestosterone, the core modified steroid. The six-membered D-ring of D-homotestosterone is then conceptually cleaved, leading back to a five-membered D-ring precursor, typically a readily available natural steroid.

This analysis identifies two primary synthetic challenges: the one-carbon homologation of the D-ring and the final esterification at the 17a-hydroxyl group. The most common precursors for the semisynthesis of D-homotestosterone are testosterone (B1683101) and androstenedione. wikipedia.orgnih.govdocumentsdelivered.com These molecules provide the essential ABCD steroidal framework, with the necessary functional groups in place for modification. Androstenedione, in particular, serves as a versatile starting material for the synthesis of various androgenic steroids. nih.govresearchgate.net

Classical and Novel Synthetic Pathways for D-Homologation

The expansion of the cyclopentane (B165970) D-ring of a steroid into a cyclohexane (B81311) ring, a process known as D-homologation, is a critical step in the synthesis of D-homosteroids. arkat-usa.orgresearchgate.net This transformation can be achieved through various synthetic routes.

Total Synthesis Approaches

The total synthesis of D-homosteroids, including D-homotestosterone, represents a formidable challenge due to the complexity and stereochemical intricacy of the steroidal backbone. libretexts.org Early total syntheses of steroids laid the groundwork for accessing complex polycyclic structures. libretexts.org One notable approach involves an isoxazole (B147169) annelation strategy, which has been successfully applied to the stereospecific total synthesis of dl-D-Homotestosterone. acs.org These multi-step sequences require precise control over reaction conditions to establish the correct stereochemistry at multiple chiral centers. While offering flexibility in molecular design, total synthesis is often less economically viable for large-scale production compared to semisynthetic methods.

Semisynthetic Routes from Steroidal Precursors

Semisynthesis from naturally abundant steroids is the more common and practical approach for preparing D-homosteroids. arkat-usa.org These methods leverage the pre-existing and stereochemically defined framework of the natural steroid.

Tiffeneau-Demjanov Rearrangement: A classical and widely used method for one-carbon ring expansion is the Tiffeneau-Demjanov rearrangement. d-nb.infowikipedia.orgwikipedia.orgsynarchive.comorganicreactions.org This reaction sequence typically involves the conversion of a ketone (e.g., the 17-keto group of an androstane (B1237026) precursor) into a cyanohydrin, which is then reduced to a β-amino alcohol. Treatment of the β-amino alcohol with nitrous acid generates an unstable diazonium salt, which undergoes a concerted rearrangement with ring expansion to yield the homologous ketone. d-nb.info A key advantage of this method is the retention of configuration at the migrating center. d-nb.info

Reaction with Diazomethane (B1218177): Another classical approach to ring expansion involves the reaction of a ketone with diazomethane. study.comchegg.comwikiwand.com The nucleophilic attack of diazomethane on the carbonyl carbon, followed by the loss of nitrogen gas, leads to the formation of a carbocation intermediate that rearranges to the ring-expanded ketone. study.comchegg.com However, this method can sometimes lead to a mixture of products, including the epoxide, and may require careful control of reaction conditions to achieve the desired homologation. cdnsciencepub.com

| D-Homologation Method | Description | Advantages | Disadvantages |

| Tiffeneau-Demjanov Rearrangement | Multi-step process involving a β-amino alcohol intermediate that rearranges upon treatment with nitrous acid. | High yielding, selective, retention of configuration. | Requires multiple synthetic steps. |

| Reaction with Diazomethane | Direct reaction of a ketone with diazomethane leading to ring expansion. | Fewer steps than Tiffeneau-Demjanov. | Can produce byproducts, potential for lack of regioselectivity. |

| Other Rearrangements | Methods like the Wagner-Meerwein rearrangement can also lead to D-homo steroids under specific conditions. nih.gov | Can be efficient for specific substrates. | Often substrate-dependent and may lack generality. |

| D-Homologation Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Tiffeneau-Demjanov Rearrangement | Multi-step process involving a β-amino alcohol intermediate that rearranges upon treatment with nitrous acid. | High yielding, selective, retention of configuration. | Requires multiple synthetic steps. |

| Reaction with Diazomethane | Direct reaction of a ketone with diazomethane leading to ring expansion. | Fewer steps than Tiffeneau-Demjanov. | Can produce byproducts, potential for lack of regioselectivity. |

| Other Rearrangements | Methods like the Wagner-Meerwein rearrangement can also lead to D-homo steroids under specific conditions. | Can be efficient for specific substrates. | Often substrate-dependent and may lack generality. |

Esterification Reactions and Propionate Introduction

The final step in the synthesis of this compound is the esterification of the 17a-hydroxyl group. This transformation is crucial as the propionate ester modifies the pharmacokinetic profile of the parent steroid, typically prolonging its duration of action. hims.compatsnap.com

The esterification is generally achieved by reacting D-homotestosterone with a propionylating agent. Common reagents include propionic anhydride (B1165640) or propionyl chloride. google.comresearchgate.net The reaction is often carried out in the presence of a base, such as pyridine (B92270) or a tertiary amine like triethylamine, which serves to neutralize the acid byproduct (propionic acid or hydrochloric acid). google.comgoogle.com Catalysts like 4-dimethylaminopyridine (B28879) (DMAP) can be employed to accelerate the reaction, particularly for sterically hindered hydroxyl groups. google.com The choice of solvent is typically an inert organic solvent such as dichloromethane. google.com The reaction conditions are generally mild to avoid side reactions. researchgate.net

Stereochemical Control and Regioselectivity in Synthesis

Maintaining and controlling the stereochemistry of the steroid nucleus is paramount throughout the synthetic sequence. In semisynthetic routes, the inherent stereochemistry of the starting material is preserved. During the D-homologation, for instance, in the Tiffeneau-Demjanov rearrangement, the migration of the C13-C17 bond occurs with retention of the stereochemistry at the C13 position.

Regioselectivity becomes a critical consideration in ring expansion reactions of unsymmetrical ketones. nih.gov For example, in the case of a 3-keto steroid, migration of either the C2-C3 bond or the C3-C4 bond can occur, leading to two different A-homo ketones. cdnsciencepub.com The factors influencing which bond migrates are complex and can include electronic and steric effects. In the context of D-homologation of 17-keto steroids, the migration of the less substituted carbon is generally favored in the Tiffeneau-Demjanov rearrangement, leading to the desired D-homo structure. d-nb.info More recent methods have been developed that offer reagent-controlled regioselectivity in the ring expansion of steroids, providing access to complementary ring systems from a common substrate. nih.gov

Derivatization Strategies for Structural Modification

Further structural modifications of the D-homotestosterone scaffold can be explored to generate novel derivatives with potentially altered biological activities. researchgate.net These derivatization strategies can target various positions on the steroid nucleus. For instance, modifications at the A-ring, such as the introduction of substituents or the formation of lactones, have been investigated in other D-homo androstane derivatives. researchgate.net The synthesis of D-homo lactones from dehydroepiandrosterone (B1670201) is one such example. researchgate.net These modifications can influence receptor binding affinity and metabolic stability.

Biotransformation and Metabolic Pathways

Enzymatic Transformations in Biochemical Systems

The enzymatic processing of the D-homotestosterone core structure involves a variety of reactions typical for steroid molecules, including oxidation, reduction, and hydroxylation. These transformations are catalyzed by a host of enzymes, primarily from the Cytochrome P450 (CYP) superfamily and various oxidoreductases. reactome.orgnih.gov

Research into the in vivo fate of D-homotestosterone has identified key reductive pathways. Following oral administration, a significant metabolite isolated from urine was D-homo-5β-androstane-3α,17aβ-diol. researchgate.net The formation of this compound indicates two major reductive steps: the reduction of the α,β-unsaturated ketone in the A-ring (to a 5β-saturated system) and the reduction of the 3-keto group to a 3α-hydroxyl group. researchgate.net The parent compound, D-homotestosterone, was also recovered, suggesting that a portion of the administered dose is absorbed and circulated without being immediately metabolized. researchgate.net

In various in vitro systems, particularly those involving microorganisms, oxidative transformations of related D-homo steroids have been extensively documented. Fungal species, such as Penicillium lanosocoeruleum and Penicillium glabrum, are capable of performing Baeyer-Villiger oxidation on the D-ring of steroid precursors. nih.govd-nb.info This reaction converts the cyclic ketone into a lactone (an ester within a ring), a transformation not typical in mammalian metabolism of testosterone (B1683101) but relevant for D-ring modified steroids. d-nb.infomdpi.com For example, incubation of dehydroepiandrosterone (B1670201) (DHEA) with P. glabrum can lead to the formation of 3β-hydroxy-17a-oxa-d-homo-5α-androstan-3,17-dione, a D-homo lactone. nih.gov

Hydroxylation is a primary Phase I metabolic reaction for steroids, catalyzed mainly by CYP enzymes. mdpi.com While specific hydroxylation studies on D-homotestosterone propionate (B1217596) are not extensively detailed in the available literature, the metabolic patterns of related steroids offer insight into potential pathways. CYP3A4, a major drug-metabolizing enzyme, is known to hydroxylate steroids like testosterone, often at the C-6 position. mdpi.com

Studies using microbial systems, which are often used as models for mammalian enzymatic reactions, have identified several hydroxylation patterns on steroid precursors that are subsequently converted to D-homo structures. For instance, the fungus Penicillium griseopurpureum can introduce hydroxyl groups at the C-7α, C-14α, and C-15α positions of DHEA before subsequent oxidation and D-ring expansion. nih.gov One novel metabolite identified from this process was 15α-hydroxy-17a-oxa-d-homo-androst-4-ene-3,17-dione. nih.gov The regioselectivity of hydroxylation is highly dependent on the specific enzyme and the geometry of the steroid substrate within the enzyme's active site. mdpi.comnih.gov

Conjugation Pathways and Metabolite Identification

Following Phase I transformations, steroid metabolites are typically conjugated with hydrophilic molecules to facilitate their elimination from the body. nih.gov The primary conjugation pathways for steroids are glucuronidation and sulfation. annualreviews.orgnih.gov

The major identified metabolite of D-homotestosterone, D-homo-5β-androstane-3α,17aβ-diol, was isolated from urine only after treatment with β-glucuronidase or through acid hydrolysis. researchgate.net This demonstrates that the metabolite is excreted primarily as a conjugate, most likely a glucuronide. The hydroxyl groups at the 3α and 17aβ positions are the sites for this conjugation. The process of glucuronidation involves the enzyme UDP-glucuronosyltransferase (UGT), which transfers glucuronic acid to the metabolite. admescope.com

Modern analytical techniques are essential for metabolite profiling and identification. nih.gov Methods combining liquid chromatography with tandem mass spectrometry (LC-MS/MS) are standard for separating metabolites from complex biological matrices like urine or plasma and for elucidating their structures based on mass and fragmentation patterns. nih.govmdpi.com

Isolation and Characterization of Metabolites in Non-Human or In Vitro Systems

The use of non-human and in vitro models is fundamental to studying steroid metabolism, allowing for the generation and identification of metabolites in controlled environments. kaly-cell.comnih.gov Microbial biotransformation is a particularly powerful tool for producing novel steroid derivatives. d-nb.info

Several studies have utilized fungal cultures to transform steroid precursors into D-homo analogues. These systems have proven effective in isolating and characterizing metabolites that result from enzymatic actions like hydroxylation and Baeyer-Villiger oxidation.

| Substrate | Organism/System | Isolated Metabolite(s) | Key Transformation(s) | Reference |

| Dehydroepiandrosterone (DHEA) | Penicillium griseopurpureum | 15α-hydroxy-17a-oxa-d-homo-androst-4-ene-3,17-dione | Hydroxylation, Baeyer-Villiger Oxidation | nih.gov |

| Dehydroepiandrosterone (DHEA) | Penicillium glabrum | 3β-hydroxy-17a-oxa-d-homo-5α-androstan-3,17-dione | Baeyer-Villiger Oxidation, Hydrogenation | nih.gov |

| Dehydroepiandrosterone (DHEA) | Penicillium lilacinum | 3β-hydroxy-17a-oxa-d-homo-androst-5-en-17-one | Baeyer-Villiger Oxidation | mdpi.com |

| Progesterone | Penicillium lanosocoeruleum | Testololactone | Side-chain cleavage, Baeyer-Villiger Oxidation | d-nb.info |

| D-Homotestosterone | Human (in vivo) | D-homo-5β-androstane-3α,17aβ-diol | A-ring reduction, 3-keto reduction | researchgate.net |

These studies show that while mammalian systems favor reductive metabolism of D-homotestosterone researchgate.net, microbial systems can produce a wider array of oxidative products, including various D-homo lactones. nih.govmdpi.com

Comparative Biochemical Metabolism of Related Steroids

Comparing the metabolism of D-homotestosterone to its natural counterpart, testosterone, highlights the influence of the D-ring's size on enzymatic processing.

Reduction: Both testosterone and D-homotestosterone undergo reduction of the A-ring to 5α- and 5β-dihydro metabolites. However, the primary identified urinary metabolite of D-homotestosterone is a 5β-diol, D-homo-5β-androstane-3α,17aβ-diol. researchgate.net Testosterone metabolism also yields 5β-androstanediol, but 5α-reduction is a major pathway leading to the potent androgen dihydrotestosterone (B1667394) (DHT), a conversion that is structurally altered in the D-homo series.

Oxidation: The most significant difference lies in the oxidative fate of the D-ring. While testosterone's 17-hydroxyl group is typically oxidized to a ketone, forming androstenedione, steroids with modified D-rings are susceptible to Baeyer-Villiger oxidation by certain enzymes, particularly in microbial systems, which expands the D-ring into a lactone. d-nb.infomdpi.com This pathway is not a feature of testosterone's primary metabolic routes.

Hydroxylation: Testosterone is hydroxylated at various positions, with 16β-hydroxylation being a known pathway mediated by some bacterial P450 enzymes. nih.gov The enlarged D-ring of D-homotestosterone alters the molecule's geometry, which would predictably change its fit in the active sites of CYP enzymes, likely leading to different regioselectivity for hydroxylation compared to testosterone.

Molecular Interactions and Receptor Ligand Dynamics

Steroid Hormone Receptor Binding Affinities

The affinity with which a steroid binds to its cognate receptor is a primary determinant of its biological activity. This is typically quantified through in vitro assays that measure the strength of the ligand-receptor interaction.

In vitro radioligand binding assays are a cornerstone for characterizing the interaction between a ligand, such as D-homotestosterone propionate (B1217596), and a receptor. oup.com These assays utilize a radiolabeled form of a known ligand to assess the ability of a test compound to compete for binding sites on a target receptor, often the androgen receptor (AR). While specific radioligand binding assay data for D-homotestosterone propionate is not extensively detailed in publicly available research, the methodology is well-established. Studies on analogous D-homo steroids, such as D-homoestrone derivatives, have employed these assays to determine their relative binding affinities (RBAs) for hormone receptors. researchgate.net For instance, research on D-homoestrones revealed that while they are recognized by the estrogen receptor, their binding affinities are lower than that of the reference compound, 17β-estradiol. researchgate.net Similarly, some D-homo lactone androstane (B1237026) derivatives have been shown to have negligible affinity for the ligand-binding domain of the androgen receptor in certain screening assays. sanu.ac.rs

Saturation and competition binding analyses provide quantitative measures of receptor binding.

Saturation Binding Assays are used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax). Kd is a measure of the affinity of a ligand for a receptor; a lower Kd value indicates a higher binding affinity. Bmax represents the total concentration of receptors in the sample.

Competition Binding Assays are used to determine the inhibitory constant (Ki) of a test compound. The Ki value represents the concentration of the competing ligand that will bind to half of the binding sites at equilibrium in the absence of the radioligand.

Specific Kd, Bmax, and Ki values for this compound are not readily found in published literature. However, the following table illustrates how such data would be presented based on competitive binding experiments against a radiolabeled androgen like [³H]-dihydrotestosterone for the androgen receptor.

Table 1: Illustrative Androgen Receptor Binding Affinity Data This table is for illustrative purposes only, as specific experimental values for this compound are not available in the reviewed sources.

| Compound | Target Receptor | Ki (nM) | Relative Binding Affinity (%) |

|---|---|---|---|

| Dihydrotestosterone (B1667394) (Reference) | Androgen Receptor | 1.0 | 100% |

| Testosterone (B1683101) | Androgen Receptor | 2.0 | 50% |

| This compound | Androgen Receptor | Data not available | Data not available |

Structure-Activity Relationships (SAR) at the Molecular Level

Structure-activity relationship (SAR) studies analyze how a molecule's chemical structure correlates with its biological activity. For this compound, the key modifications from the parent testosterone molecule are the expanded D-ring and the C17-propionate ester.

The esterification of the 17β-hydroxyl group with propionic acid to form the propionate ester primarily serves to modify the pharmacokinetic properties of the compound. The ester group increases the lipophilicity of the steroid, which can influence its absorption and duration of action. In terms of molecular recognition at the receptor level, the bulky propionate group itself is not typically involved in the primary binding event. It is widely understood that for 17β-hydroxy steroids, the free hydroxyl group is a critical feature for high-affinity binding to the androgen receptor. nih.gov The propionate ester is generally considered a prodrug feature; it is expected to be cleaved by esterase enzymes in the body to release the active compound, D-homotestosterone, which would then be available to bind to the androgen receptor. Therefore, the propionate ester's role is less about direct molecular recognition and more about ensuring the delivery and release of the active steroid.

Conformational Analysis and Ligand-Receptor Docking Studies (Theoretical)

Conformational analysis and molecular docking are powerful computational tools used to predict and analyze how a ligand binds to its receptor target on a molecular level. nih.govnih.gov Although specific docking studies for this compound are not reported in the available literature, the theoretical process for such an investigation can be described.

The process would begin by obtaining the three-dimensional crystal structure of the androgen receptor's ligand-binding domain from a repository like the Protein Data Bank. nih.gov The chemical structure of this compound would be built and its energy minimized using computational chemistry software to find its most stable three-dimensional conformation.

A molecular docking simulation would then be performed, placing the this compound molecule into the defined binding site of the androgen receptor. nih.gov The software calculates the most favorable binding poses and estimates the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). mdpi.com Analysis of the resulting docked complex would reveal specific molecular interactions, such as:

Hydrogen bonds: Potentially between the C3-keto group of the steroid and amino acid residues like Gln711 and Arg752 in the androgen receptor.

Hydrophobic interactions: Between the steroidal backbone and nonpolar amino acid residues within the LBP.

Such a study would theoretically allow for a comparison of the binding mode of D-homotestosterone with that of testosterone or dihydrotestosterone, providing a structural hypothesis for any observed differences in binding affinity and biological activity stemming from the D-homo ring modification.

Advanced Analytical Chemistry for Characterization and Quantification

Chromatographic Separation Techniques

Chromatographic methods are fundamental for isolating D-homotestosterone propionate (B1217596) from complex mixtures, enabling its accurate measurement. Gas and liquid chromatography, coupled with mass spectrometry, are powerful tools for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds like steroid esters. The development of a GC-MS method for D-homotestosterone propionate involves the optimization of several key parameters.

For the separation of steroids, a capillary column such as a DB-5ms, which has a stationary phase of 95% dimethyl-5% diphenyl polysiloxane, is often employed. nih.gov The temperature program is critical for achieving good resolution. A typical program might start at an initial oven temperature of 60°C, followed by a controlled ramp up to 325°C. nih.gov Helium is commonly used as the carrier gas with a constant flow rate. nih.gov

Prior to GC-MS analysis, derivatization is often necessary to increase the volatility and thermal stability of the analyte. For steroids, this can involve reactions like oximation followed by silylation. nih.gov The mass spectrometer is typically operated in electron impact (EI) ionization mode. nih.gov Full scan mode can be used for initial identification, while selected ion monitoring (SIM) offers higher sensitivity for quantification. thermofisher.com

Table 1: Illustrative GC-MS Method Parameters for Steroid Analysis

| Parameter | Setting |

|---|---|

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film) nih.gov |

| Carrier Gas | Helium nih.gov |

| Oven Program | Initial temp. 60°C, ramp to 325°C nih.gov |

| Injection Mode | Splitless or split nih.gov |

| Mass Spectrometer | |

| Ionization Mode | Electron Impact (EI) nih.gov |

| Acquisition Mode | Full Scan (for identification), SIM (for quantification) thermofisher.com |

| Mass Range | m/z 50-650 nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

LC-MS/MS has become the gold standard for the analysis of a wide range of compounds, including non-volatile and thermally labile steroids, from complex biological matrices. nih.gov The development of an effective LC-MS/MS method requires careful selection of the column, mobile phase, and mass spectrometric conditions.

A reverse-phase column, such as a C18 or a pentafluorophenyl (PFP) column, is typically used for steroid separations. nih.govnih.gov The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid to improve ionization efficiency. nih.govplos.org Gradient elution, where the mobile phase composition changes over time, is commonly employed to achieve optimal separation of multiple components. plos.org

Electrospray ionization (ESI) is a soft ionization technique well-suited for steroids, and it can be operated in either positive or negative ion mode. plos.org Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard. lcms.czsciex.com

Table 2: Representative LC-MS/MS Method Parameters for Steroid Quantification

| Parameter | Setting |

|---|---|

| Liquid Chromatograph | |

| Column | Reversed-phase C18 or PFP nih.govnih.gov |

| Mobile Phase A | Water with 0.1% formic acid nih.gov |

| Mobile Phase B | Acetonitrile/Methanol with 0.1% formic acid nih.govplos.org |

| Elution | Gradient plos.org |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI) plos.org |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) lcms.cz |

| Internal Standard | Stable isotope-labeled analog (e.g., D-homotestosterone-d3 propionate) nih.gov |

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation of molecules like this compound, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique for determining the precise molecular structure of organic compounds. measurlabs.com Both ¹H and ¹³C NMR are crucial for the characterization of this compound. wikipedia.org

In ¹H NMR, the chemical shift, splitting pattern (multiplicity), and integration of each signal provide information about the electronic environment, neighboring protons, and the number of protons, respectively. wikipedia.org For ¹³C NMR, the chemical shift of each signal corresponds to a unique carbon atom in the molecule. mdpi.com To obtain a spectrum, the sample is dissolved in a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃). conductscience.com Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shifts. vanderbilt.edu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic structure of a molecule. uobabylon.edu.iq

Infrared spectroscopy measures the absorption of infrared radiation, which causes molecular vibrations. uobabylon.edu.iq Specific functional groups absorb at characteristic frequencies, allowing for their identification. drawellanalytical.com For this compound, key absorption bands would include those for the carbonyl (C=O) groups of the ketone and the propionate ester, as well as C-H and C-O stretching vibrations.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. msu.edu The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present. msu.edu The α,β-unsaturated ketone moiety in the A-ring of this compound is a strong chromophore that would exhibit a characteristic absorption in the UV region. msu.edu

Quantitative Method Validation Parameters

To ensure that an analytical method is reliable and suitable for its intended purpose, it must be validated according to established guidelines. europa.eu Key validation parameters include linearity, sensitivity, specificity, and accuracy. nih.gov

Linearity: This demonstrates that the method's response is directly proportional to the concentration of the analyte over a defined range. jmb.or.kr It is typically evaluated by analyzing a series of calibration standards and assessing the correlation coefficient (R²) of the resulting calibration curve, which should ideally be close to 1. jmb.or.kr

Sensitivity: The sensitivity of a method is determined by its limit of detection (LOD) and limit of quantification (LOQ). nih.gov The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. jmb.or.kr

Specificity: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.

Accuracy: Accuracy refers to the closeness of the measured value to the true value. nih.gov It is often assessed by performing recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered by the method is calculated. inab.ie

Table 3: Typical Acceptance Criteria for Method Validation Parameters

| Parameter | Acceptance Criterion |

|---|---|

| Linearity (R²) | ≥ 0.995 nih.gov |

| Accuracy (% Recovery) | Typically within 85-115% of the nominal value nih.govchromatographyonline.com |

| Precision (%RSD) | Typically ≤ 15% (≤ 20% at LLOQ) |

Table 4: List of Compounds

| Compound Name |

|---|

| This compound |

| D-homotestosterone-d3 propionate |

| Tetramethylsilane |

| Formic acid |

| Acetonitrile |

| Methanol |

| Chloroform |

| Helium |

Sample Preparation Methodologies for Complex Matrices

The accurate quantification of this compound in complex biological matrices, such as blood, plasma, and urine, is critically dependent on the efficacy of the sample preparation methodology. The primary objectives of sample preparation are to isolate the analyte from interfering endogenous substances, concentrate the analyte to detectable levels, and present it in a solvent compatible with the subsequent analytical instrumentation. The choice of method is dictated by the physicochemical properties of this compound, the nature of the sample matrix, the required sensitivity, and the desired sample throughput.

The principal techniques employed for the extraction of such androgens from biological fluids are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction is a classic and widely used technique for the separation of analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For non-polar compounds like this compound, LLE is effective in separating them from the polar components of biological matrices.

The selection of the organic solvent is paramount for achieving high extraction efficiency. The solvent should have a high affinity for the analyte and be immiscible with the sample matrix. Common solvents for the extraction of testosterone (B1683101) esters from plasma or serum include diethyl ether, methyl tert-butyl ether (MTBE), and mixtures of diethyl ether and ethyl acetate (B1210297). For instance, a method for determining testosterone esters in serum utilized either tert-butylmethylether or a mixture of diethyl ether/ethyl acetate (70/30 v/v) for extraction. diva-portal.org Another study on the extraction of testosterone esters from equine plasma employed a mixture of methyl tert-butyl ether and ethyl acetate (50:50, v/v). oup.com

The general LLE procedure involves:

Adjusting the pH of the aqueous sample to optimize the partitioning of the analyte into the organic phase. For neutral compounds like steroid esters, this step may not be critical but can help in minimizing the extraction of acidic or basic interferences.

Adding the organic extraction solvent to the sample.

Vigorous mixing (e.g., vortexing) to maximize the surface area between the two phases and facilitate the transfer of the analyte.

Separation of the two phases, typically by centrifugation.

Collection of the organic phase containing the analyte.

Evaporation of the solvent and reconstitution of the residue in a solvent compatible with the analytical system.

A study on testosterone propionate in cattle urine involved a double liquid-liquid extraction with diethyl ether after enzymatic hydrolysis and pH adjustment. scielo.br This highlights that for urine samples, a hydrolysis step using an enzyme like β-glucuronidase is often necessary to cleave conjugated metabolites back to their parent forms before extraction.

Table 1: Exemplary LLE Solvents for Androgen Esters

| Analyte Group | Matrix | Extraction Solvent(s) | Reference |

| Testosterone Esters | Serum | tert-Butylmethylether or Diethyl ether/Ethyl acetate (70/30) | diva-portal.org |

| Testosterone Esters | Equine Plasma | Methyl tert-butyl ether/Ethyl acetate (50:50) | oup.com |

| Testosterone Propionate | Bovine Urine | Diethyl ether | scielo.br |

While effective, LLE can be labor-intensive, consume large volumes of organic solvents, and is susceptible to the formation of emulsions, which can complicate phase separation.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction has become an increasingly popular alternative to LLE due to its higher selectivity, reduced solvent consumption, and ease of automation. sigmaaldrich.com SPE separates components of a mixture based on their physical and chemical interactions with a solid stationary phase (the sorbent). libretexts.org For this compound, which is a non-polar compound, reversed-phase SPE (RP-SPE) is the most appropriate mode.

In RP-SPE, a non-polar stationary phase, such as octadecyl (C18) or octyl (C8) bonded silica, is used. The general procedure involves four steps:

Conditioning: The sorbent is treated with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or a buffer) to activate the stationary phase.

Loading: The pre-treated sample is passed through the SPE cartridge. The non-polar analyte partitions from the polar sample matrix and is retained on the non-polar sorbent.

Washing: The cartridge is washed with a weak solvent (e.g., a water-methanol mixture) to remove polar interferences that may have been retained, while the analyte of interest remains bound to the sorbent.

Elution: The analyte is eluted from the sorbent using a small volume of a strong, non-polar organic solvent (e.g., methanol, acetonitrile, or acetone).

The choice of sorbent and elution solvents is critical for successful extraction. C18 is a common choice for steroid analysis due to its strong retention of hydrophobic compounds. diva-portal.org A study comparing SPE with LLE for the analysis of anabolic steroids in serum found that a mixed-mode sorbent (C8 + QAX - a strong anion exchanger) provided excellent recoveries (90-98%) by effectively removing unwanted matrix components. In one protocol, after sample application, the SPE column was washed with a 60:40 water:methanol solution and the analytes were eluted with methanol.

A method developed for the simultaneous extraction of several steroid hormones from a cell culture medium utilized a C18-E cartridge. The protocol involved conditioning with acetonitrile and water, loading the sample, and eluting with an appropriate solvent, achieving recoveries of 98.2% to 109.4% for most steroid hormones. nih.gov

Table 2: Illustrative SPE Parameters for Androgen Analysis

| Sorbent Type | Matrix | Wash Solvent | Elution Solvent | Analyte Group | Recovery | Reference |

| C8 + QAX | Serum | 60:40 Water:Methanol | Methanol | Anabolic Steroids | 90-98% | |

| C18-E | H295R Cell Medium | N/A | N/A | Steroid Hormones | 98.2-109.4% | nih.gov |

| Polymeric (SOLAµ HRP) | Human Plasma | 20% Methanol | 80% Acetonitrile, 20% Methanol | Steroid Isomers | N/A | thermofisher.com |

The selection between LLE and SPE will depend on the specific requirements of the analysis. While LLE may be simpler for a small number of samples, SPE offers higher purity extracts, better concentration factors, and is more amenable to high-throughput automated workflows, which are often required in clinical and research settings. Given the structural similarities, the methods optimized for testosterone propionate and other steroid isomers provide a robust starting point for the development of a validated sample preparation procedure for this compound.

Q & A

Q. What validated analytical methods are recommended for quantifying D-Homotestosterone propionate in biological matrices?

High-performance liquid chromatography (HPLC) with ultraviolet detection (280 nm) is a validated approach for structurally related steroids like drostanolone propionate. This method involves sample preparation via liquid-liquid extraction, followed by separation on a C18 column using an acetonitrile-water mobile phase. Calibration curves should span physiologically relevant concentrations (e.g., 0.1–50 μg/mL), with recovery rates ≥85% and intra-day precision <5% . Mass spectrometry (LC-MS/MS) is advised for enhanced specificity in complex matrices, particularly when distinguishing this compound from endogenous steroids.

Q. How does this compound interact with androgen receptor (AR) signaling pathways in vitro?

Standardized AR-binding assays involve transfected HEK293 cells expressing human AR. Competitive binding studies compare this compound’s affinity (IC50) to reference ligands (e.g., dihydrotestosterone). Transcriptional activity is quantified via luciferase reporters under androgen-responsive promoters. Dose-response curves (1 nM–10 μM) should account for propionate ester hydrolysis, confirmed using stable isotope-labeled internal standards .

Advanced Research Questions

Q. What experimental designs resolve contradictions in this compound’s anabolic vs. glucocorticoid effects?

Contradictory outcomes may arise from tissue-specific AR coactivator expression or off-target glucocorticoid receptor (GR) activation. To dissect mechanisms:

- Conduct in vivo studies comparing wild-type and GR-knockout models, measuring lean mass accrual and hepatic gluconeogenesis markers (e.g., PEPCK).

- Use chromatin immunoprecipitation (ChIP-seq) to map AR/GR binding sites in target tissues.

- Employ proteomics to identify post-translational modifications (e.g., phosphorylation) affecting receptor crosstalk .

Q. How can metatranscriptomics elucidate microbial degradation pathways of this compound in environmental systems?

Anaerobic bioreactor studies with hydrochar amendments enhance propionate degradation rates by enriching syntrophic bacteria (e.g., Syntrophobacter) and methanogens. Metatranscriptomic pipelines should:

Q. What in vitro models best capture this compound’s immunomodulatory effects on macrophage polarization?

Primary murine bone marrow-derived macrophages (BMDMs) exposed to 10–100 nM this compound can be polarized to M1 (LPS/IFN-γ) or M2 (IL-4/IL-13) phenotypes. Key endpoints:

- Flow cytometry for surface markers (CD86/M1; CD206/M2).

- Cytokine profiling (IL-6, TNF-α for M1; IL-10, TGF-β for M2).

- Phagocytosis assays using pHrodo-labeled L. monocytogenes to quantify antimicrobial activity .

Methodological Guidance for Data Interpretation

Q. How should researchers adjust for cross-reactivity in immunoassays measuring this compound metabolites?

Cross-reactivity profiles must be established using structurally similar steroids (e.g., 2α-methyl-DHT propionate). Parallel analysis via LC-MS/MS is critical to validate antibody specificity. For ELISA, spike-and-recovery experiments (80–120% recovery) and linearity-of-dilution tests (R² ≥0.98) are mandatory .

Q. What statistical approaches address batch variability in longitudinal studies of this compound’s metabolic effects?

Mixed-effects models with random intercepts for batch and subject ID are recommended. Preprocessing should include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.